pep2-EVKI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pep2-EVKI is an inhibitor peptide that selectively disrupts the binding of the AMPA receptor subunit GluR2 to protein interacting with C kinase (PICK1). It does not affect the binding of GluA2 to GRIP or ABP and does not increase AMPA current amplitude or affect long term depression (LTD) .
Molecular Structure Analysis
The molecular formula of pep2-EVKI is C62H95N13O19 . The IUPAC name is (2S,3S)-2-[[…]-3-methylpentanoic acid . The InChI and SMILES strings provide a detailed description of the molecule’s structure .
Applications De Recherche Scientifique
Regulation of Synaptic Strength and AMPA Receptor Subunit Composition
Pep2-EVKI plays a crucial role in the regulation of synaptic strength and AMPA receptor subunit composition . It interacts with PICK1 (protein interacting with C kinase-1), which regulates the surface expression of the AMPA receptor (AMPAR) GluR2 subunit . This interaction has significant functional consequences, including an increase in AMPAR-mediated EPSC amplitude when PICK1 is virally expressed in the CA1 region of hippocampal slices .
AMPA Receptor Trafficking
Pep2-EVKI is involved in the phosphorylation-dependent trafficking of GluR2-containing AMPA receptors . The phosphorylation of GluR2 by PKC at Ser880 plays an important role in the trafficking of GluR2-containing AMPA receptors from the plasma membrane . Administration of Pep2-EVKI, a cell-permeable peptide that disrupts GluR2 trafficking, into either the accumbens core or shell attenuates cocaine-induced reinstatement of drug seeking .
Cocaine Seeking Behavior
Research has shown that Pep2-EVKI can influence cocaine seeking behavior . Specifically, it has been found that the reinstatement of cocaine seeking is associated with increases in the phosphorylation-dependent trafficking of GluR2-containing AMPA receptors in the nucleus accumbens . This suggests that Pep2-EVKI could potentially be used in the treatment of cocaine addiction.
Locomotor Sensitization to Cocaine
Pep2-EVKI has been investigated for its effects on locomotor sensitization to cocaine . In one study, Pep2-EVKI was microinjected into the NAc 1 hour before a systemic injection of cocaine challenge . The results of this study could provide valuable insights into the role of Pep2-EVKI in cocaine addiction and its potential therapeutic applications.
Interaction with Protein Interacting with C Kinase (PICK1)
Pep2-EVKI selectively disrupts the binding of the AMPA receptor subunit GluR2 (at the C-terminal PDZ site) to protein interacting with C kinase (PICK1) . This interaction is significant as it plays a crucial role in the regulation of AMPA receptor function.
Role in Neurological Research
Given its significant interactions with AMPA receptors and its effects on synaptic strength and AMPA receptor trafficking, Pep2-EVKI is a valuable tool in neurological research . It can help researchers better understand the mechanisms underlying synaptic plasticity and the role of AMPA receptors in neurological disorders.
Orientations Futures
Pep2-EVKI has been used in research to study its effects on neuropathic pain, particularly its role in alleviating aversive and depressive symptoms . It has also been suggested that structural and functional neuroplasticity in the amygdala, which can be influenced by pep2-EVKI, may be a promising therapeutic target for comorbid negative emotional-affective disorders in chronic pain .
Relevant Papers
Several papers have been published on pep2-EVKI. One study found that pep2-EVKI can restore the enhanced LTD at the LA/BLA-CeA synapse, and alleviate the mechanical allodynia and comorbid aversive and depressive symptoms in neuropathic rats . Another study found that pep2-EVKI can increase the locomotor response of rats to cocaine by decreasing GluR2 surface insertion . A third study found that administration of pep2-EVKI into either the accumbens core or shell attenuated cocaine-induced reinstatement of drug seeking .
Propriétés
IUPAC Name |
(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQYILLVACJAQP-XMCCVONBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H95N13O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pep2-EVKI |
Q & A
ANone: Pep2-EVKI acts as a competitive inhibitor of the interaction between the GluA2 subunit of AMPARs and PICK1 [, ]. PICK1 is a scaffolding protein that binds to GluA2 through a specific PDZ domain interaction. This interaction is necessary for the endocytosis and intracellular trafficking of GluA2-containing AMPARs. By disrupting this interaction, pep2-EVKI prevents the removal of these receptors from the synapse, effectively enhancing AMPAR-mediated synaptic transmission [].
ANone: Studies have shown that pep2-EVKI administration into either the nucleus accumbens core or shell attenuates cocaine-induced reinstatement of drug-seeking behavior in animal models []. This suggests that the endocytosis of GluA2-containing AMPARs, regulated by the GluA2-PICK1 interaction, is involved in the reinstatement of drug seeking. Blocking this process with pep2-EVKI could potentially disrupt the synaptic plasticity changes associated with addiction.
ANone: Yes, research suggests that pep2-EVKI might have therapeutic potential in neuropathic pain. In rat models of neuropathic pain, pep2-EVKI alleviated mechanical allodynia (increased sensitivity to pain) and reduced both aversive and depressive-like behaviors []. This effect was linked to the restoration of Long-Term Depression (LTD) at the LA/BLA-CeA synapse, a process that is disrupted in neuropathic pain and involves GluA2-containing AMPAR endocytosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.